Fmoc-Val-(Dmb)Gly-OH
Overview
Description
Fmoc-Val-(Dmb)Gly-OH, also known as Fmoc-Val-DMB-Gly-OH or Fmoc-Val-DMB-Gly-OH, is a synthetic amino acid derivative widely used in scientific research and drug development. It is a peptide-based building block that is used in the synthesis of peptides, proteins, and other molecules. Fmoc-Val-DMB-Gly-OH is a versatile reagent that can be used in a variety of applications, including the synthesis of peptides, proteins, and other molecules. The Fmoc-Val-DMB-Gly-OH molecule can be used in a variety of chemical reactions, including peptide synthesis, protein synthesis, and other organic synthesis reactions.
Scientific Research Applications
- It is particularly useful for glycine-containing peptides, where aggregation can hinder efficient synthesis .
- Aspartimide formation is a side reaction that can occur during peptide synthesis, leading to undesired products. This reagent minimizes this issue .
- Cyclization is essential for creating cyclic peptides with specific structural features or biological activities .
- Its ease of introduction and efficacy make it a preferred reagent for overcoming this side reaction .
Enhanced Synthetic Efficiency for Glycine-Containing Peptides
Preventing Aspartimide Formation
Cyclization of Glycine-Containing Peptides
Overcoming Aspartimide Challenges in Asp-Gly Peptides
Ease of Use and Compatibility with Standard Coupling Methods
Mechanism of Action
Target of Action
Fmoc-Val-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are peptide sequences containing Glycine (Gly) .
Mode of Action
Fmoc-Val-(Dmb)Gly-OH interacts with its targets by being incorporated into the peptide sequence during the synthesis process . Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .
Biochemical Pathways
The compound plays a crucial role in the Fmoc solid-phase peptide synthesis (SPPS) pathway . It enhances the synthetic efficiency of glycine-containing peptides . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .
Pharmacokinetics
Its bioavailability is determined by the efficiency of its incorporation into the peptide sequence during synthesis .
Result of Action
The introduction of Fmoc-Val-(Dmb)Gly-OH into the peptide sequence results in the formation of a dipeptide that offers the same benefits as pseudoproline dipeptides . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .
Action Environment
The action of Fmoc-Val-(Dmb)Gly-OH is influenced by the conditions of the peptide synthesis process. The compound is stable at a storage temperature of 2-8°C . The solubility of the compound in DMF also influences its efficacy in peptide synthesis .
properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-19(2)29(30(36)33(17-28(34)35)16-20-13-14-21(38-3)15-27(20)39-4)32-31(37)40-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,19,26,29H,16-18H2,1-4H3,(H,32,37)(H,34,35)/t29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCXFNUCKCAAZ-LJAQVGFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Val-(Dmb)Gly-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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